molecular formula C10H17NO3 B1633521 Isotussilagine CAS No. 91108-31-5

Isotussilagine

Cat. No. B1633521
CAS RN: 91108-31-5
M. Wt: 199.25 g/mol
InChI Key: LADVYSUMGRTFSZ-XKSSXDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotussilagine is a natural product found in Arnica montana, Arnica sachalinensis, and other organisms with data available.

Scientific Research Applications

Pyrrolizidine Alkaloids in Plant Species

Isotussilagine, along with other alkaloids like tussilagine, has been identified in various plant species. For instance, Neurolaena lobata has been investigated for the occurrence of these alkaloids, and isotussilagine was found in the methanolic leaf extract. The study confirmed that all methyl esters are artifacts derived from corresponding acids during Soxhlet extraction, and toxic necines, often found in the Senecioneae, were ruled out (Passreiter, 1998).

In another study, pyrrolizidine alkaloids including isotussilagine and tussilagine were isolated from Ligularia sibirica, while Tephroseris integrifolia contained different alkaloids. These structures were determined using spectroscopic methods (Wiedenfeld et al., 2003).

Detection in Arnica Species

Research has also detected isotussilagine in various Arnica species. Flowerheads of ARNICA MONTANA, A. CHAMISSONIS ssp. FOLIOSA, A. AMPLEXICAULIS, and A. SACHALINENSIS contained traces of the non-toxic pyrrolizidine alkaloids isotussilagine and tussilagine, confirmed by direct comparison with authentic samples (Passreiter et al., 1992).

properties

IUPAC Name

methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVYSUMGRTFSZ-XKSSXDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCCC2C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotussilagine

CAS RN

91108-31-5, 91108-32-6
Record name (+-)-Tussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isotussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTUSSILAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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